

Pharmacological Profile of GYKI 52466 Dihydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: GYKI 52466 dihydrochloride

Cat. No.: B10787767

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This technical guide provides a comprehensive overview of the pharmacological profile of **GYKI 52466 dihydrochloride**, a selective, non-competitive antagonist of AMPA/kainate receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, binding affinities, and effects, along with methodologies for key experiments.

Core Pharmacological Profile

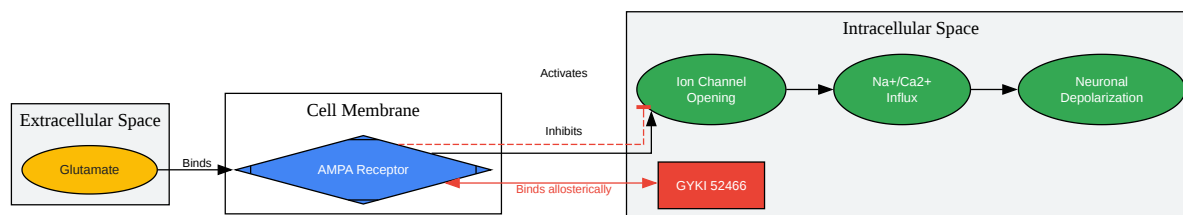
GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][2][3] Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not interact with GABA-A receptors.[1] Its non-competitive mechanism of action allows it to inhibit AMPA receptor function even in the presence of high concentrations of glutamate, offering a potential therapeutic advantage in conditions associated with excessive glutamatergic neurotransmission.[3]

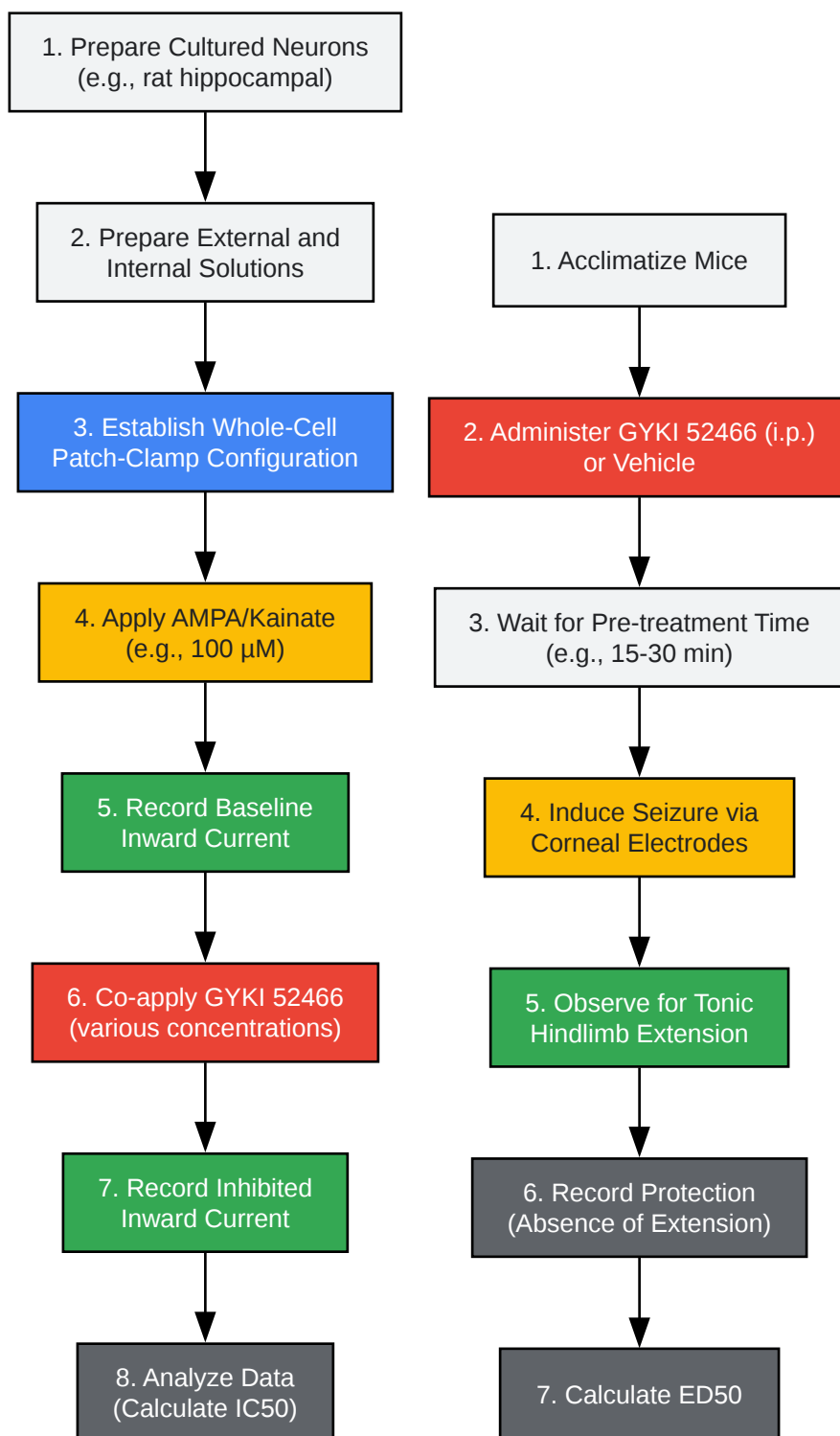
Mechanism of Action

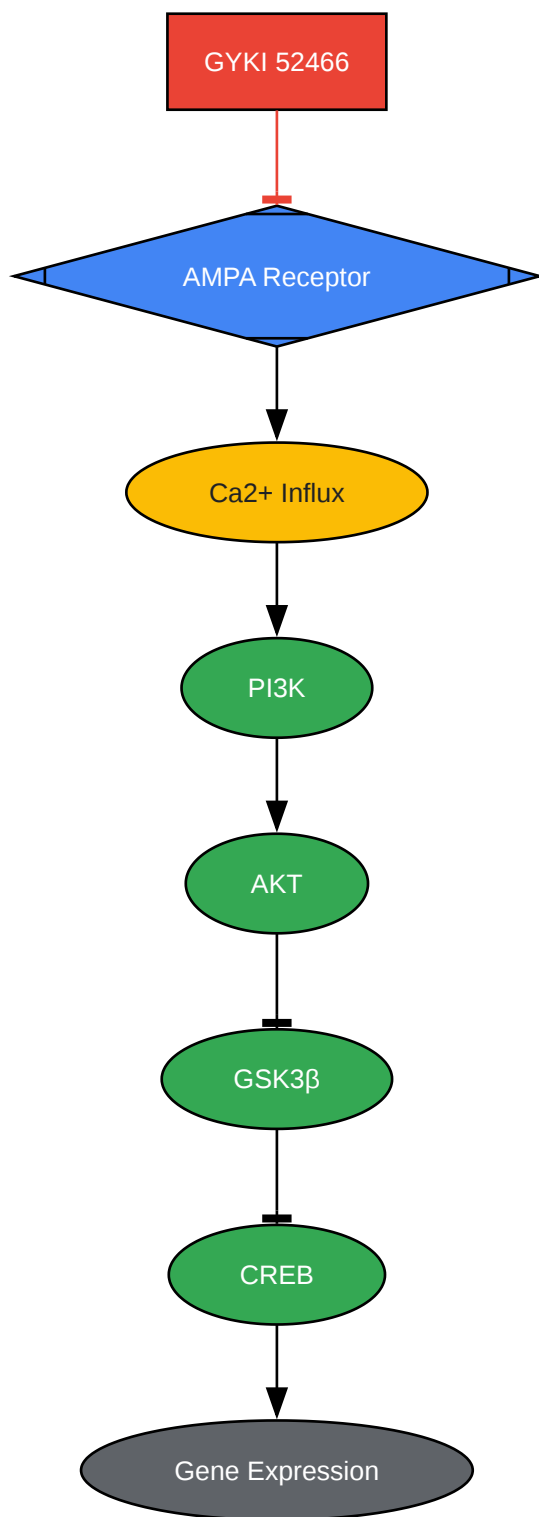
GYKI 52466 binds to a site on the AMPA receptor complex distinct from the glutamate binding site.[3] This allosteric binding induces a conformational change in the receptor, leading to the inhibition of ion channel gating and a reduction in the influx of cations (Na^+ and Ca^{2+}) into the neuron. This inhibitory action is voltage-independent and does not show use-dependence.[3]

The binding site for GYKI 52466 is located in a linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor.^[4] By binding to this site, GYKI 52466 effectively decouples the conformational changes in the LBD that occur upon glutamate binding from the opening of the ion channel in the TMD.

Signaling Pathway of GYKI 52466 Action







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